molecular formula C6H2Cl4 B7770033 1,2,3,5-Tetrachlorobenzene CAS No. 63697-21-2

1,2,3,5-Tetrachlorobenzene

Cat. No.: B7770033
CAS No.: 63697-21-2
M. Wt: 215.9 g/mol
InChI Key: QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, characterized by the positions of the chlorine atoms around the benzene ring. This compound is a colorless crystalline solid with a melting point of 51.5°C and a boiling point of 246°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrachlorobenzene can be synthesized through the chlorination of benzene or chlorobenzene derivatives. One common method involves the chlorination of ortho-dichlorobenzene at lower temperatures to avoid the formation of higher chlorinated benzenes . The reaction typically uses chlorine gas in the presence of a catalyst such as iron or ferric chloride.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of benzene or its derivatives under controlled conditions to ensure high yield and purity. The process may include fractional distillation to separate the desired isomer from other chlorinated by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrachlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3,5-Tetrachlorobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrachlorobenzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by integrating into lipid bilayers and affecting membrane fluidity. Additionally, it may inhibit certain enzymes involved in metabolic pathways, leading to toxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4,5-Tetrachlorobenzene
  • 1,2,3,4-Tetrachlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Comparison

1,2,3,5-Tetrachlorobenzene is unique due to its specific arrangement of chlorine atoms, which influences its chemical reactivity and physical properties. Compared to its isomers, it has distinct melting and boiling points and different reactivity patterns in substitution and oxidation reactions .

Properties

IUPAC Name

1,2,3,5-tetrachlorobenzene
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InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
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InChI Key

QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)Cl
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Molecular Formula

C6H2Cl4
Record name 1,2,3,5-TETRACHLOROBENZENE
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DSSTOX Substance ID

DTXSID1026089
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Molecular Weight

215.9 g/mol
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Physical Description

1,2,3,5-tetrachlorobenzene appears as white crystals or off-white solid. (NTP, 1992), Colorless solid; [HSDB] White or off-white solid; [CAMEO]
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 246 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), SOL IN HOT WATER, ETHER, BENZENE; SLIGHTLY SOL IN ALCOHOL; VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER, In water, 5.1 mg/l at 25 °C.
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Vapor Pressure

1 mmHg at 136.8 °F ; 5 mmHg at 192 °F; 760 mmHg at 475 °F (NTP, 1992), 0.07 [mmHg], 0.073 mm Hg at 25 °C
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Color/Form

Colorless needles

CAS No.

634-90-2, 63697-21-2
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Melting Point

122 to 126 °F (NTP, 1992), 51 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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